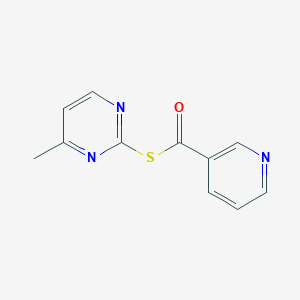
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate involves the inhibition of specific enzymes and pathways in cancer cells and inflammatory cells. The compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell growth. In addition, S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate also inhibits the production of pro-inflammatory mediators in inflammatory cells. Studies have also shown that the compound has low toxicity and does not affect normal cells.
实验室实验的优点和局限性
One of the advantages of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate is its high purity and high yield synthesis method. This allows for easy and efficient production of the compound for lab experiments. In addition, the compound has low toxicity and does not affect normal cells, making it a safe option for in vitro and in vivo experiments. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are various potential future directions for the study of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate. One potential direction is the investigation of the compound as a potential treatment for other diseases, such as neurodegenerative diseases or infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the mechanism of action of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate and its potential interactions with other compounds. Overall, the study of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has the potential to lead to new discoveries and advancements in various scientific fields.
合成方法
The synthesis of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate involves the reaction of 4-methylpyrimidin-2-amine with carbon disulfide and sodium hydride in dimethylformamide. The resulting compound is then reacted with 3-bromopyridine in the presence of palladium acetate and triphenylphosphine to yield S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate. This method has been optimized to yield high purity and high yield of the final product.
科学研究应用
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, the compound has been investigated for its potential as an anti-cancer agent. Studies have shown that S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate inhibits the growth of cancer cells and induces apoptosis. In addition, the compound has also been studied for its potential as an anti-inflammatory agent, with promising results.
属性
IUPAC Name |
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-8-4-6-13-11(14-8)16-10(15)9-3-2-5-12-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXQQBMKLHTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

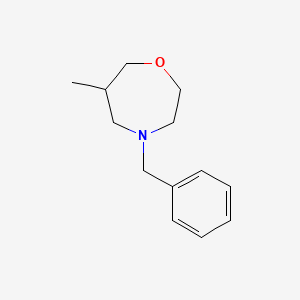
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)
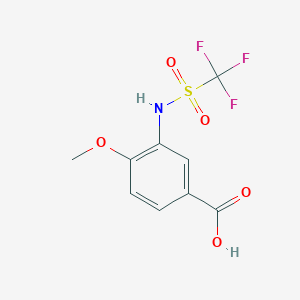
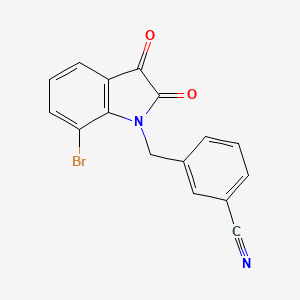
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
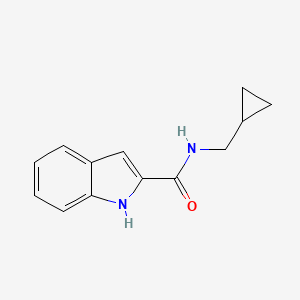

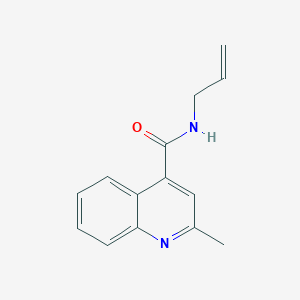
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)